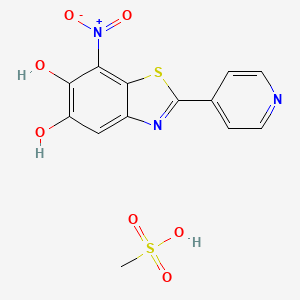

Methanesulfonic acid;7-nitro-2-pyridin-4-yl-1,3-benzothiazole-5,6-diol

Beschreibung

Methanesulfonic acid;7-nitro-2-pyridin-4-yl-1,3-benzothiazole-5,6-diol is a synthetic organic compound featuring a benzothiazole core substituted with nitro (-NO₂), pyridin-4-yl, and diol (-OH) groups, paired with methanesulfonic acid (MSA) as a counterion. The benzothiazole scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial research, due to its ability to intercalate DNA or inhibit enzymes like topoisomerases . Methanesulfonic acid, a strong organic acid, is commonly used to stabilize ionic forms of basic compounds, improve solubility in polar solvents, and enhance chromatographic behavior .

Eigenschaften

CAS-Nummer |

921196-81-8 |

|---|---|

Molekularformel |

C13H11N3O7S2 |

Molekulargewicht |

385.4 g/mol |

IUPAC-Name |

methanesulfonic acid;7-nitro-2-pyridin-4-yl-1,3-benzothiazole-5,6-diol |

InChI |

InChI=1S/C12H7N3O4S.CH4O3S/c16-8-5-7-11(9(10(8)17)15(18)19)20-12(14-7)6-1-3-13-4-2-6;1-5(2,3)4/h1-5,16-17H;1H3,(H,2,3,4) |

InChI-Schlüssel |

WCXWCPODXYQLOG-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)O.C1=CN=CC=C1C2=NC3=CC(=C(C(=C3S2)[N+](=O)[O-])O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Methansulfonsäure; 7-Nitro-2-pyridin-4-yl-1,3-benzothiazol-5,6-diol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen am Benzothiazolring verändern.

Reduktion: Dies kann die Nitrogruppe zu einem Amin reduzieren und die Eigenschaften der Verbindung verändern.

Substitution: Diese Reaktion kann bestimmte Atome oder Gruppen innerhalb des Moleküls ersetzen und möglicherweise zu neuen Derivaten führen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei diesen Reaktionen umfassen starke Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Wasserstoffgas oder Natriumborhydrid für die Reduktion und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise spezifische Lösungsmittel, Temperaturen und Katalysatoren, um die Reaktionen bis zur Beendigung zu treiben.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation Sulfonsäurederivate ergeben, während die Reduktion Aminderivate erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl neuer Verbindungen mit verschiedenen funktionellen Gruppen führen.

Analyse Chemischer Reaktionen

Types of Reactions

Methanesulfonic acid;7-nitro-2-pyridin-4-yl-1,3-benzothiazole-5,6-diol can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the benzothiazole ring.

Reduction: This can reduce the nitro group to an amine, altering the compound’s properties.

Substitution: This reaction can replace specific atoms or groups within the molecule, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den Methansulfonsäure; 7-Nitro-2-pyridin-4-yl-1,3-benzothiazol-5,6-diol seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine gehören, die eine Rolle in verschiedenen biologischen Signalwegen spielen. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, möglicherweise ihre Funktionen zu hemmen oder zu aktivieren, was zu den gewünschten therapeutischen oder chemischen Wirkungen führt.

Wirkmechanismus

The mechanism by which methanesulfonic acid;7-nitro-2-pyridin-4-yl-1,3-benzothiazole-5,6-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to the desired therapeutic or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the benzothiazole class, which includes derivatives like 2-(4-aminophenyl)-6-methoxybenzothiazole and 7-nitro-1,3-benzothiazol-2-amine. Key structural differences include:

- The nitro group at position 7 contrasts with amino or methoxy groups in analogues, which may reduce metabolic stability but increase electrophilicity .

- Counterion Choice: Methanesulfonic acid is less corrosive than triflic acid (CF₃SO₃H) and offers better solubility in aqueous-organic mobile phases compared to hydrochloride salts, as noted in pharmacopeial methods .

Physicochemical Properties

- Solubility: MSA improves aqueous solubility relative to neutral benzothiazoles. For example, a related compound, 7-nitro-2-phenyl-1,3-benzothiazole-5,6-diol, exhibits poor solubility in water (<1 mg/mL) but dissolves readily in MSA-containing solvents (e.g., 2-propanol/tert-butylmethyl ether mixtures) .

- Stability: The diol groups may render the compound prone to oxidation compared to non-hydroxylated analogues. MSA stabilizes the ionic form, reducing degradation under acidic conditions.

Analytical Characterization

- Chromatography : MSA-based mobile phases (e.g., Solution A: 0.5 mL MSA in 1 L water; Solution B: 0.5 mL MSA in 1 L acetonitrile) are effective for separating polar benzothiazoles, achieving resolution >2.0 for diol-containing derivatives . In contrast, acetic acid or phosphate buffers may cause peak tailing for such compounds.

- Crystallography : Structural determination of similar benzothiazoles often relies on SHELX software (e.g., SHELXL for refinement), which handles complex substituents and counterions robustly . For instance, SHELXL’s constraints for disordered nitro or pyridyl groups are critical for accurate bond-length analysis.

Biologische Aktivität

Methanesulfonic acid; 7-nitro-2-pyridin-4-yl-1,3-benzothiazole-5,6-diol is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a nitro group and a pyridine moiety, which are known to enhance biological activity. The general structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including methanesulfonic acid; 7-nitro-2-pyridin-4-yl-1,3-benzothiazole-5,6-diol. Research indicates that compounds in this class can inhibit the proliferation of various cancer cell lines.

Key Findings:

- Cell Lines Tested: The compound has shown significant activity against A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cell lines.

- Mechanism of Action: The compound induces apoptosis and cell cycle arrest, which was confirmed through Western blot analysis showing inhibition of the AKT and ERK signaling pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 1.0 | Apoptosis induction |

| A549 | 2.0 | Cell cycle arrest |

| H1299 | 1.5 | Inhibition of AKT/ERK |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory activity by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action positions it as a promising candidate for treating conditions characterized by both inflammation and cancer.

Research Insights:

- Cytokine Inhibition: At concentrations of 1, 2, and 4 µM, the compound significantly decreased IL-6 and TNF-α levels in treated cells .

Study 1: Dual Action in Cancer Therapy

A study conducted on benzothiazole derivatives demonstrated that the lead compound exhibited both anticancer and anti-inflammatory properties. The results indicated that these compounds could serve as dual-action agents in cancer therapy by targeting both tumor growth and inflammatory responses .

Study 2: Mechanistic Insights

Further investigations into the mechanisms revealed that the compound's ability to inhibit key signaling pathways (AKT and ERK) is crucial for its effectiveness against cancer cell proliferation . This suggests that modifications to the benzothiazole structure could enhance its therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.